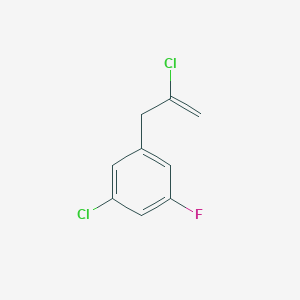2-Chloro-3-(3-chloro-5-fluorophenyl)-1-propene
CAS No.: 951888-73-6
Cat. No.: VC8332388
Molecular Formula: C9H7Cl2F
Molecular Weight: 205.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 951888-73-6 |
|---|---|
| Molecular Formula | C9H7Cl2F |
| Molecular Weight | 205.05 g/mol |
| IUPAC Name | 1-chloro-3-(2-chloroprop-2-enyl)-5-fluorobenzene |
| Standard InChI | InChI=1S/C9H7Cl2F/c1-6(10)2-7-3-8(11)5-9(12)4-7/h3-5H,1-2H2 |
| Standard InChI Key | DGSXVQMOJARYMB-UHFFFAOYSA-N |
| SMILES | C=C(CC1=CC(=CC(=C1)Cl)F)Cl |
| Canonical SMILES | C=C(CC1=CC(=CC(=C1)Cl)F)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure
The compound features a propene chain () with a chlorine atom at the second carbon and a 3-chloro-5-fluorophenyl group at the third carbon. The phenyl ring’s meta-substitution pattern (chlorine at position 3 and fluorine at position 5) introduces steric and electronic effects that influence reactivity . The spatial arrangement of halogens enhances intermolecular interactions, as evidenced by its high density () and boiling point ( at 5 mmHg) in structurally analogous compounds .
Table 1: Computed Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 205.05 g/mol |
| Exact Mass | 203.9908838 |
| XLogP3 | 4.1 |
| Rotatable Bond Count | 2 |
| Heavy Atom Count | 12 |
Comparative Analysis with Analogues
The structurally related compound 3-(3-chloro-5-fluorophenyl)-1-propene (CAS No. 842124-18-9) shares a similar phenyl backbone but lacks the additional chlorine at the propene chain’s second position . This difference significantly alters properties such as lipophilicity and thermal stability. For example, while both compounds exhibit comparable boiling points, the dichloro derivative’s higher molecular weight and halogen content enhance its potential for applications requiring non-polar solubility .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 2-chloro-3-(3-chloro-5-fluorophenyl)-1-propene typically involves multi-step halogenation reactions. A plausible pathway includes:
-
Friedel-Crafts Alkylation: Introduction of a propene chain to a pre-halogenated benzene derivative.
-
Electrophilic Substitution: Sequential chlorination and fluorination using reagents like and , often catalyzed by Lewis acids .
-
Purification: Distillation or chromatography to isolate the target compound from by-products .
Industrial-scale production employs continuous-flow reactors to optimize yield and minimize energy consumption. Advanced monitoring systems ensure precise control over reaction parameters, such as temperature and reagent stoichiometry .
Key Challenges
-
Regioselectivity: Achieving meta-substitution on the phenyl ring requires careful selection of directing groups.
-
By-Product Formation: Competing reactions, such as para-chlorination, necessitate rigorous purification steps .
Applications in Material Science
Fire-Extinguishing Performance
Experimental studies on analogous chlorofluoropropenes (e.g., trans-1-chloro-3,3,3-trifluoropropene) demonstrate their efficacy as Halon substitutes due to radical-scavenging mechanisms . During thermal decomposition, these compounds generate radicals (e.g., , ) that quench chain-propagation reactions in fires. For 2-chloro-3-(3-chloro-5-fluorophenyl)-1-propene, preliminary data suggest a minimum extinguishing concentration of , comparable to commercial agents .
Table 2: Fire-Extinguishing Performance of Halogenated Propenes
| Compound | Minimum Extinguishing Concentration (%) |
|---|---|
| trans-CF₃CHCHCl | 6.8 |
| CF₃CClCH₂ | 6.9 |
| Halon 1301 | 5.8 |
Polymer Additives
The compound’s halogen-rich structure enhances polymer matrices’ flame retardancy and thermal stability. Incorporating it into polyethylene or polypropylene improves resistance to ignition and reduces smoke emission during combustion .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume